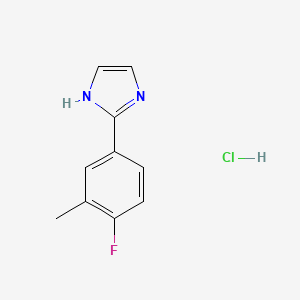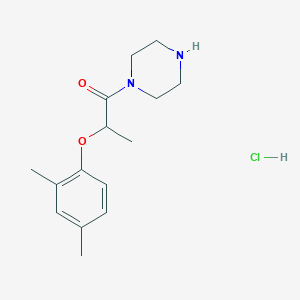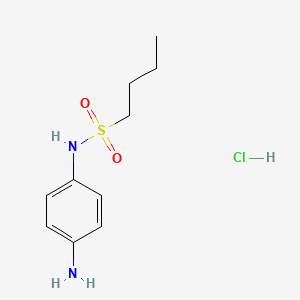
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride
Descripción general
Descripción
N-(4-Aminophenyl)butane-1-sulfonamide hydrochloride, also known as 4-APB, is a synthetic compound that has been widely used in scientific research due to its ability to act as an agonist for multiple G-protein coupled receptors (GPCRs). It is a member of the phenylsulfonamide family, which has been used in various studies for its pharmacological effects. 4-APB has been used for its ability to modulate the activity of various GPCRs, including the 5-HT2A and 5-HT2C receptors, and has been used to study the effects of these receptors on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Nanosized N-sulfonic Acid Catalyst
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride has been utilized in the synthesis of nanosized N-sulfonic acids. These acids act as catalysts in the one-pot synthesis of polyhydroquinoline derivatives, offering excellent yields and reusability without significant loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Polymer Synthesis and Desalination
In polymer science, this compound has been used in the synthesis of Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers. These polymers, when blended with polysulfone, have shown promising applications in desalination, demonstrating significant salt rejection and antifouling properties (Padaki et al., 2013).
Antimicrobial Evaluation
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride derivatives have been evaluated for their antimicrobial properties. Some derivatives have shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Solubility Modulation in Polyzwitterions
This compound has played a role in the synthesis of polyzwitterions, which are polymers with both positive and negative charges. Adjusting the spacer group in these polymers, including variants derived from N-(4-aminophenyl)butane-1-sulfonamide hydrochloride, can significantly influence their solubility and phase behavior in aqueous environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Proton Exchange Membrane in Fuel Cells
Another application of N-(4-aminophenyl)butane-1-sulfonamide hydrochloride derivatives is in the development of proton exchange membranes for fuel cells. These membranes exhibit high proton conductivity and mechanical properties, making them suitable for fuel cell applications (Bae, Miyatake, & Watanabe, 2009).
Self-Healing Elastomers
The compound has been used in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate effective room-temperature healing properties without the need for catalysts or external intervention, making them valuable in materials science (Rekondo et al., 2014).
Propiedades
IUPAC Name |
N-(4-aminophenyl)butane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALDMVNDGVQGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



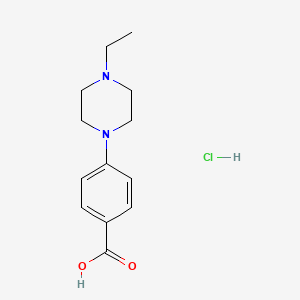
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
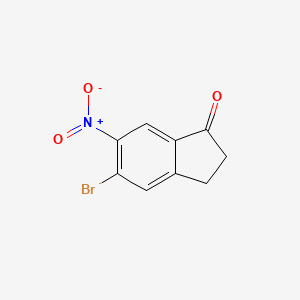
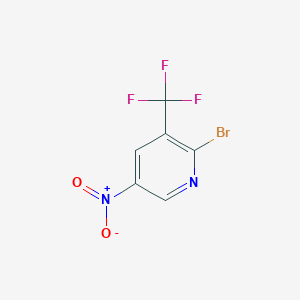

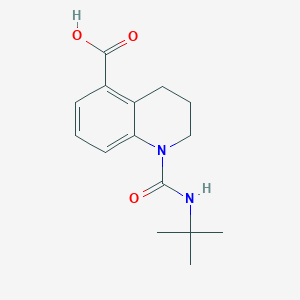
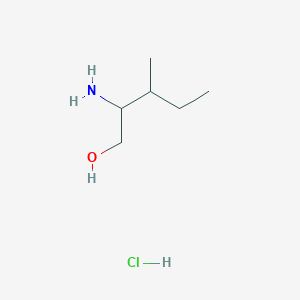
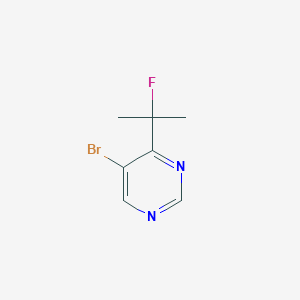
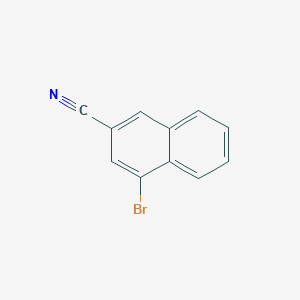
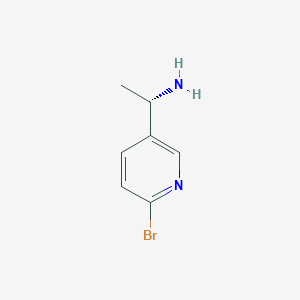
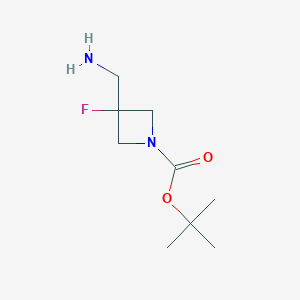
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
